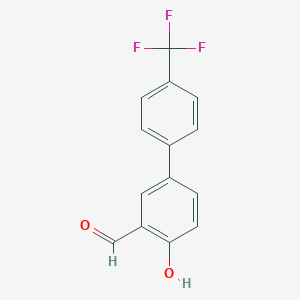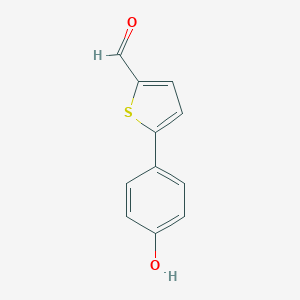![molecular formula C12H15N3OS B113255 4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 910443-40-2](/img/structure/B113255.png)
4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It contains a pyrazolone ring, which is a type of heterocyclic compound. The molecule also has an aminoethyl group (-NH2-CH2-CH2-) and a methylsulfanyl phenyl group (a phenyl ring with a -SCH3 attached), which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazolone core with an aminoethyl group at the 4-position and a methylsulfanyl phenyl group at the 5-position. The presence of these functional groups could confer certain chemical properties to the molecule, such as potential sites for further reactions .Chemical Reactions Analysis
The aminoethyl group and the methylsulfanyl phenyl group in the molecule could potentially participate in various chemical reactions. For example, the amino group (-NH2) is a common site for reactions such as acylation or alkylation. The sulfur atom in the methylsulfanyl group could also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aminoethyl group and the aromatic phenyl ring could affect its solubility, reactivity, and other properties .科学的研究の応用
Synthesis and Characterization
Research has focused on synthesizing and characterizing pyrazol-3-one derivatives, examining their structural properties through techniques like UV-vis, FT-IR spectroscopy, NMR, and X-ray crystallography. These studies provide foundational knowledge on the physical and chemical properties of pyrazolone compounds, enabling further exploration of their applications (Hayvalı, Unver, & Svoboda, 2010).
Pharmaceutical Applications
Some pyrazolone derivatives have been explored for their potential pharmaceutical applications. For instance, derivatives have been investigated for their antihyperglycemic properties in diabetic mice, suggesting the potential for developing new classes of antidiabetic medications (Kees et al., 1996).
Antimicrobial and Antifungal Activities
Several studies have synthesized pyrazolone compounds to assess their antimicrobial and antifungal activities. These compounds have been found to exhibit significant activity against various bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Amani M. R. Alsaedi, Farghaly, & Shaaban, 2019).
Catalysis and Chemical Synthesis
Pyrazolone derivatives have been used as catalysts in chemical syntheses, such as in the preparation of tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles. This highlights their versatility and utility in facilitating a variety of chemical reactions (Maleki & Ashrafi, 2014).
Analytical and Sensor Applications
Research has also explored the use of pyrazolone compounds as chemosensors for detecting metal ions, demonstrating their potential in analytical chemistry for sensitive and selective detection applications (Asiri et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2-aminoethyl)-5-(2-methylsulfanylphenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRWAGUDAGNTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
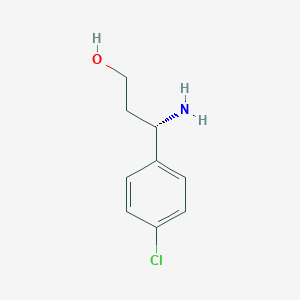
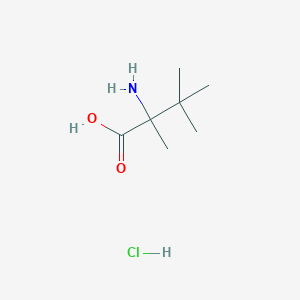
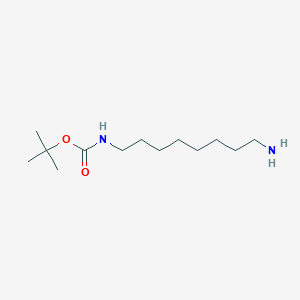
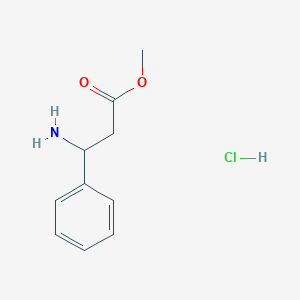
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
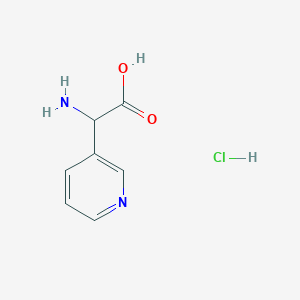
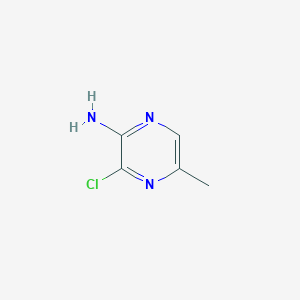
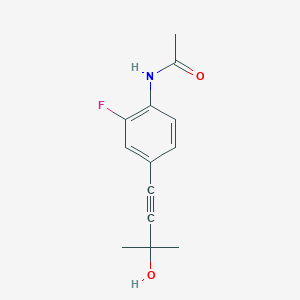
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
